2-(3,4-Dihydroxyphenyl)ethyl butanoate
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Overview
Description
2-(3,4-Dihydroxyphenyl)ethyl butanoate is a chemical compound known for its potential therapeutic properties. It is an ester derivative of butanoic acid and 2-(3,4-dihydroxyphenyl)ethanol. This compound has been studied for its ability to improve the function of aortic endothelial cells and its potential role in preventing atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)ethyl butanoate typically involves the esterification of 2-(3,4-dihydroxyphenyl)ethanol with butanoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxyphenyl)ethyl butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(3,4-dihydroxyphenyl)ethanol and butanoic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide
Major Products
Oxidation: Quinones
Reduction: 2-(3,4-Dihydroxyphenyl)ethanol
Hydrolysis: 2-(3,4-Dihydroxyphenyl)ethanol and butanoic acid
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating cellular functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in preventing atherosclerosis and reducing inflammation in aortic endothelial cells
Industry: Potential use in the formulation of pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroxyphenyl)ethyl butanoate involves its ability to inhibit the inflammatory response in human aortic endothelial cells. This compound reduces the mRNA levels of interleukin-6 (IL-6) and protects mitochondrial function by increasing the expression of mitochondrial complex I. These actions help prevent the occurrence and progression of atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: An ester with a similar structure but different functional properties.
Methyl butanoate: Another ester with a similar backbone but different alkyl group.
2-(3,4-Dihydroxyphenyl)ethyl acetate: A similar compound with an acetate group instead of a butanoate group
Uniqueness
2-(3,4-Dihydroxyphenyl)ethyl butanoate is unique due to its specific anti-inflammatory properties and its ability to improve aortic endothelial cell function. Unlike other similar esters, this compound has shown significant potential in preventing atherosclerosis and protecting mitochondrial function .
Properties
CAS No. |
644985-85-3 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl butanoate |
InChI |
InChI=1S/C12H16O4/c1-2-3-12(15)16-7-6-9-4-5-10(13)11(14)8-9/h4-5,8,13-14H,2-3,6-7H2,1H3 |
InChI Key |
FWSMIAYDVSAALB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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